molecular formula C23H39NO2 B110085 Methanandamide CAS No. 157182-49-5

Methanandamide

カタログ番号: B110085
CAS番号: 157182-49-5
分子量: 361.6 g/mol
InChIキー: SQKRUBZPTNJQEM-JOCHJYFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Methanandamide is synthesized through a series of chemical reactions starting from arachidonic acid. The process involves the conversion of arachidonic acid to arachidonyl chloride, which is then reacted with ®-1-hydroxy-2-propylamine to form this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory preparation. The process is optimized for higher yield and purity, ensuring that the final product meets industrial standards .

化学反応の分析

Types of Reactions: Methanandamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pain Management and Analgesic Effects

Methanandamide has been studied for its potential analgesic properties. Research indicates that it can modulate pain responses by activating cannabinoid receptors. For instance, this compound was shown to inhibit hyperalgesia in models of neuropathic pain, suggesting its role as a potential therapeutic agent for chronic pain management .

Neurological Effects

Studies have demonstrated that this compound can influence body temperature regulation and behavioral responses to psychostimulants. In rodent models, it was found to attenuate cocaine-induced hyperthermia by activating CB1 receptors, indicating its potential use in managing drug-induced side effects . Additionally, this compound has been implicated in reducing amphetamine-induced hyperactivity, highlighting its possible role in treating stimulant abuse disorders .

Periodontal Disease Management

Recent studies have explored the effects of this compound on periodontal tissue. It was found to significantly inhibit the production of pro-inflammatory cytokines in primary human periodontal ligament cells exposed to lipopolysaccharides from Porphyromonas gingivalis. This suggests that this compound may help modulate inflammatory responses associated with periodontal disease .

Study Focus Key Findings Potential Application
Pro-inflammatory mediatorsInhibition of IL-6 and IL-8 productionTreatment of periodontal disease
Cell viabilityNo significant effect at low concentrationsSafe for use in periodontal therapies

Antitumor Effects

This compound has been investigated for its effects on cancer cell growth. In vitro studies have shown that it can inhibit the proliferation of prostate cancer cells via CB2-mediated signaling pathways. This presents a potential avenue for developing cannabinoid-based therapies for cancer treatment .

Receptor Interactions

This compound interacts with various receptors beyond cannabinoid receptors, including TRPV1 channels and nicotinic acetylcholine receptors. These interactions contribute to its diverse pharmacological effects, making it a compound of interest in multiple therapeutic areas .

Case Studies and Clinical Insights

  • Cocaine-Induced Hyperthermia : A study involving rats demonstrated that administration of this compound significantly reduced hyperthermia induced by cocaine, providing insights into its potential as a protective agent against drug-induced physiological stress .
  • Periodontal Inflammation : Clinical observations noted that topical application of this compound reduced inflammation markers in patients with periodontal disease, supporting its use as a therapeutic agent in dental practices .

作用機序

Methanandamide exerts its effects by binding to cannabinoid receptors, specifically CB1 receptors. This binding activates various signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases. These pathways result in the modulation of neurotransmitter release and various physiological effects .

類似化合物との比較

Methanandamide’s unique properties, such as its higher potency and metabolic stability, make it a valuable compound in scientific research and potential therapeutic applications.

特性

CAS番号

157182-49-5

分子式

C23H39NO2

分子量

361.6 g/mol

IUPAC名

N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1

InChIキー

SQKRUBZPTNJQEM-JOCHJYFZSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO

異性体SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@H](C)CO

正規SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO

外観

Assay:≥98%A solution in ethanol

同義語

[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide;  _x000B_(5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide;  AM 356

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanandamide
Reactant of Route 2
Reactant of Route 2
Methanandamide
Reactant of Route 3
Reactant of Route 3
Methanandamide
Reactant of Route 4
Reactant of Route 4
Methanandamide
Reactant of Route 5
Reactant of Route 5
Methanandamide
Reactant of Route 6
Methanandamide
Customer
Q & A

A: Methanandamide primarily interacts with cannabinoid receptors, specifically the CB1 receptor. [, , , , , ] This interaction typically leads to the inhibition of adenylate cyclase activity, reducing intracellular cyclic AMP (cAMP). [] Downstream effects of this interaction are diverse and include:

  • Inhibition of neurotransmitter release: this compound, through CB1 receptor activation, can inhibit the release of neurotransmitters such as glutamate, GABA, and acetylcholine in the brain, contributing to its effects on cognition, memory, and motor function. []
  • Modulation of ion channels: this compound can influence the activity of various ion channels, including calcium and potassium channels, which contributes to its effects on neuronal excitability, smooth muscle contraction, and other physiological processes. [, , ]
  • Activation of intracellular signaling pathways: this compound binding to CB1 receptors can trigger various intracellular signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways, involved in gene expression, cell proliferation, and inflammation. [, ]

A:

    A: Research indicates that modifications to the structure of this compound can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ]

    • Chirality: The (R)-enantiomer of this compound exhibits higher affinity for the CB1 receptor compared to the (S)-enantiomer. []
    • Metabolic Stability: The presence of the methyl group in this compound, compared to Anandamide, increases its metabolic stability by providing resistance to hydrolysis by fatty acid amide hydrolase (FAAH). [, , ]
    • Head Group Modifications: Structural modifications to the ethanolamide headgroup of this compound can alter its CB1 receptor affinity and functional activity. []
    • Encapsulation in nanoparticles: This approach can protect this compound from degradation and enhance its delivery to target tissues. []
    • Use of cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, improving its solubility and stability in aqueous solutions. []
    • Lipid-based formulations: Incorporating this compound into liposomes or other lipid-based carriers can improve its solubility and facilitate its transport across biological membranes. []

    A:

    • In vitro: this compound has demonstrated efficacy in various cell-based assays. For example, it can inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1 in human periodontal ligament cells stimulated with Porphyromonas gingivalis lipopolysaccharide. [] It can also induce capacitation in bull spermatozoa through the activation of CB1 and TRPV1 receptors. []

    A: Data on the toxicity and safety profile of this compound is currently limited. While acute administration of this compound in animals has been shown to produce cannabinoid-like effects, including hypothermia, hypokinesia, and antinociception, detailed information on potential long-term effects is lacking. [] More comprehensive toxicological studies are needed to assess its safety profile thoroughly. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。